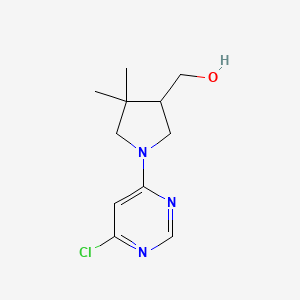
2-Chloro-4-(4-cyclobutylpiperazin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “2-Chloro-4-(4-cyclobutylpiperazin-1-yl)pyrimidine”, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are synthesized for their potential biological activities, including antibacterial and antimicrobial properties. The compound can serve as a starting material for introducing various aryl, alkyl, or heteroaryl groups into the pyrimidine ring due to its highly electron-deficient character, which makes it suitable for nucleophilic aromatic substitution reactions .
Serotonin Receptor Affinity
The introduction of hydrophobic side chains, such as the cyclobutylpiperazinyl group, is expected to enhance the binding affinity with serotonin (5-HT) receptor sites. This is due to the interaction of the ligand with an anionic side chain of the receptor, which neutralizes the positive charge on the ligand bound to the receptor .
Anticancer Activity
Pyrimidine derivatives, including those substituted at the 4-position, have been explored for their anticancer properties. The structural diversity of these compounds allows for modulation of various biological targets, which is crucial in the development of cancer therapeutics .
Antimicrobial and Antifungal Applications
The pyrimidine core is a common feature in many antimicrobial and antifungal agents. The chloro and cyclobutylpiperazinyl substitutions may contribute to the potency and specificity of these agents against a range of microbial and fungal pathogens .
Cardiovascular Therapeutics
Pyrimidine derivatives are also investigated for their cardiovascular effects, including antihypertensive properties. The structural modifications at the 4-position of the pyrimidine ring can influence the activity of these compounds as cardiovascular agents .
Central Nervous System (CNS) Disorders
Compounds with the pyrimidine scaffold have been studied for their potential in treating CNS disorders. The cyclobutylpiperazinyl group may impart properties that make these derivatives suitable for crossing the blood-brain barrier and acting on CNS targets .
properties
IUPAC Name |
2-chloro-4-(4-cyclobutylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c13-12-14-5-4-11(15-12)17-8-6-16(7-9-17)10-2-1-3-10/h4-5,10H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDZDNUXMMODEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-cyclobutylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)
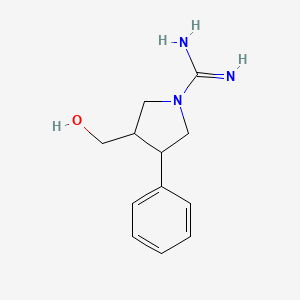
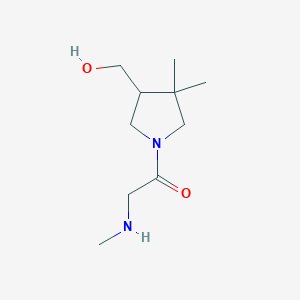
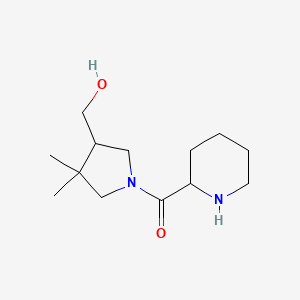
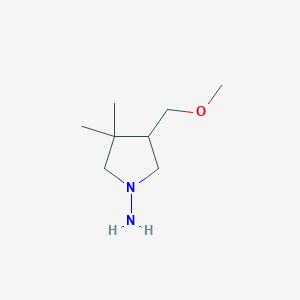

![3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1479139.png)
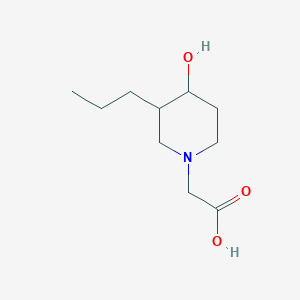
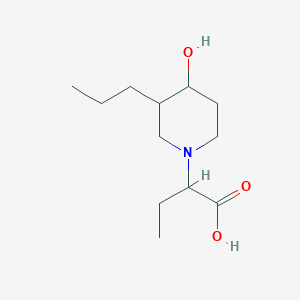
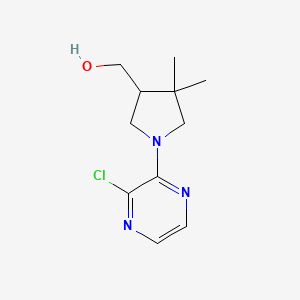
![(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1479144.png)
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B1479145.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1479149.png)
